

HPLC Method Development for the Quantification of N-Methylbutylamine

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Compound of Interest

Compound Name: *N*-Methylbutylamine

Cat. No.: B094570

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Application Note and Protocol

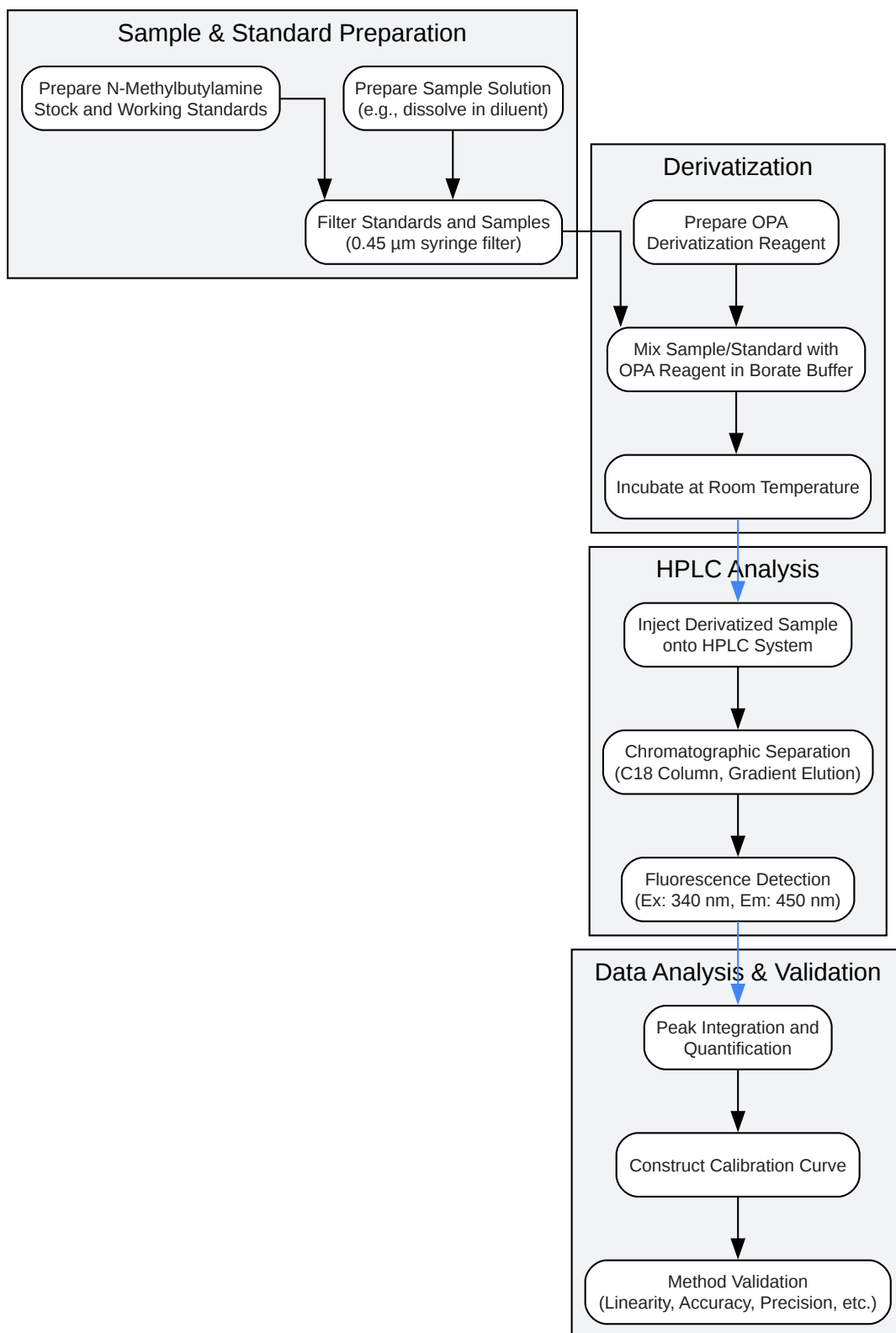
This document provides a comprehensive guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **N-Methylbutylamine**. This application note is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

N-Methylbutylamine is a secondary aliphatic amine that serves as a crucial intermediate and building block in the synthesis of various pharmaceuticals and agrochemicals. Accurate and reliable quantification of **N-Methylbutylamine** is essential for process monitoring, quality control, and stability testing. Due to its lack of a significant chromophore, direct UV detection of **N-Methylbutylamine** by HPLC is challenging. Therefore, a pre-column derivatization method using o-phthalaldehyde (OPA) is presented to enable sensitive fluorescence detection. This method offers high sensitivity, selectivity, and reproducibility for the determination of **N-Methylbutylamine** in various sample matrices.

Experimental Workflow

The overall workflow for the HPLC method development for **N-Methylbutylamine** is depicted in the following diagram:



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Figure 1: Experimental workflow for HPLC analysis of **N-Methylbutylamine**.

Materials and Reagents

- **N-Methylbutylamine** ($\geq 98\%$ purity)
- o-Phthalaldehyde (OPA)
- 3-Mercaptopropionic acid (3-MPA)
- Boric acid
- Sodium hydroxide
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Sodium phosphate monobasic
- Phosphoric acid

Instrumentation and Chromatographic Conditions

- **HPLC System:** A system equipped with a binary pump, autosampler, column oven, and fluorescence detector.
- **Column:** C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm).
- **Mobile Phase A:** 25 mM Sodium phosphate buffer, pH 7.2.
- **Mobile Phase B:** Acetonitrile.
- **Gradient Elution:**

Time (min)	% Mobile Phase B
0.0	30
10.0	70
12.0	70
12.1	30
15.0	30

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 20 µL.
- Fluorescence Detector Wavelengths: Excitation: 340 nm, Emission: 450 nm.

Experimental Protocols

Preparation of Reagents and Standards

- Borate Buffer (0.4 M, pH 10.2): Dissolve 24.7 g of boric acid in 1 L of HPLC grade water and adjust the pH to 10.2 with a concentrated sodium hydroxide solution.
- OPA/3-MPA Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. To this solution, add 50 µL of 3-mercaptopropionic acid and 11.2 mL of 0.4 M borate buffer (pH 10.2). This reagent should be prepared fresh daily.
- **N-Methylbutylamine** Stock Solution (1 mg/mL): Accurately weigh 100 mg of **N-Methylbutylamine** and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

Sample Preparation

Accurately weigh a suitable amount of the sample and dissolve it in a known volume of 50:50 acetonitrile/water to obtain a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 μm syringe filter before derivatization.

Derivatization Procedure

- In an autosampler vial, mix 100 μL of the standard or sample solution with 400 μL of the OPA/3-MPA derivatization reagent.
- Vortex the mixture for 30 seconds.
- Allow the reaction to proceed at room temperature for 2 minutes before injection into the HPLC system.

Method Validation Summary

The developed HPLC method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the tables below.

Linearity

Concentration ($\mu\text{g/mL}$)	Peak Area (Arbitrary Units)
0.1	12,543
0.5	63,891
1.0	128,112
2.5	319,987
5.0	642,345
10.0	1,285,765
Correlation Coefficient (r^2)	0.9998

Precision

Concentration (µg/mL)	Intra-day RSD (%) (n=6)	Inter-day RSD (%) (n=3 days)
0.5	1.8	2.5
5.0	1.2	1.9
10.0	0.9	1.5

Accuracy (Recovery)

Spiked Concentration (µg/mL)	Measured Concentration (µg/mL)	Recovery (%)
1.0	0.98	98.0
5.0	5.09	101.8
7.5	7.41	98.8

Limits of Detection and Quantification

Parameter	Value
Limit of Detection (LOD)	0.03 µg/mL
Limit of Quantification (LOQ)	0.1 µg/mL

Conclusion

The described HPLC method with pre-column OPA derivatization and fluorescence detection provides a sensitive, specific, and reliable approach for the quantification of **N-Methylbutylamine**. The method has been successfully validated, demonstrating excellent linearity, precision, and accuracy. This application note and protocol can be readily implemented in quality control and research laboratories for the routine analysis of **N-Methylbutylamine**.

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